N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Übersicht
Beschreibung
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: is a chemical compound with the molecular formula C7H6FIN2O. It is characterized by the presence of a fluorine atom at the 6th position and an iodine atom at the 5th position of the pyridine ring, with an acetamide group attached to the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-iodopyridine.
Fluorination: The 2-chloro-5-iodopyridine undergoes a fluorination reaction using a fluorinating agent such as cesium fluoride (CsF) to introduce the fluorine atom at the 6th position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like cesium carbonate (Cs2CO3), and solvents such as tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(6-Fluoro-5-aminopyridin-2-yl)acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
- N-(6-Fluoro-5-chloropyridin-2-yl)acetamide
- N-(6-Fluoro-5-bromopyridin-2-yl)acetamide
- N-(6-Fluoro-5-methylpyridin-2-yl)acetamide
Comparison: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the iodine atom can participate in unique substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity.
Biologische Aktivität
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 884660-46-2. The compound features a pyridine ring substituted with both fluorine and iodine atoms, alongside an acetamide functional group. These structural components are significant for its reactivity and biological interactions.
Key Structural Features:
- Pyridine Ring: Provides aromatic stability and potential for π-π stacking interactions.
- Fluorine Atom: Enhances lipophilicity and binding affinity to biological targets.
- Iodine Atom: Facilitates unique substitution reactions due to its larger size and polarizability.
- Acetamide Group: Increases solubility and potential for hydrogen bonding with biological macromolecules.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Material: 2-chloro-5-iodopyridine.
- Fluorination: Using cesium fluoride (CsF) to introduce fluorine at the 6th position.
- Acetamidation: Reacting the resulting 6-fluoro-5-iodopyridine with acetic anhydride in the presence of a base like pyridine.
This multi-step synthesis can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Antimicrobial Properties:
Studies suggest that this compound may inhibit the growth of various microbial strains, potentially making it a candidate for developing new antimicrobial agents.
Anticancer Activity:
Preliminary findings indicate that this compound may have effects on cancer cell lines, possibly through mechanisms involving apoptosis or inhibition of cell proliferation.
Mechanism of Action:
The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways, modulating their activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Fluoropyridine | Pyridine ring with fluorine | Lacks iodine; primarily used as a building block |
5-Iodopyridine | Pyridine ring with iodine | Lacks fluorine; limited biological activity |
N-(5-Iodopyridin-2-yl)acetamide | Similar acetamide structure | Iodine at different position; different reactivity |
6-Chloropyridine | Pyridine ring with chlorine | Chlorine instead of fluorine; less reactivity |
This compound stands out due to its combination of both fluorine and iodine, enhancing its reactivity and potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on exploring the interactions of this compound with various biological systems:
- Antiviral Activity:
-
Enzyme Inhibition:
- Research has shown that compounds with similar structures often interact with enzymes critical to disease progression. Investigations into this compound's inhibitory effects on specific enzymes are ongoing.
Eigenschaften
IUPAC Name |
N-(6-fluoro-5-iodopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLTKCGMDIQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468580 | |
Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-46-2 | |
Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.